molecular formula C16H15N5OS B2757784 4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide CAS No. 1421458-59-4

4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide

Cat. No.: B2757784
CAS No.: 1421458-59-4
M. Wt: 325.39
InChI Key: CYQPPMIPWPFTLV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyrazole ring linked to a picolinamide scaffold, which is further substituted with a 4,5,6,7-tetrahydrobenzo[d]thiazole moiety. The pyrazole ring contributes to hydrogen bonding and π-π stacking interactions, while the tetrahydrobenzo[d]thiazole fragment may enhance lipophilicity and membrane permeability .

Properties

IUPAC Name

4-pyrazol-1-yl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-15(20-16-19-12-4-1-2-5-14(12)23-16)13-10-11(6-8-17-13)21-9-3-7-18-21/h3,6-10H,1-2,4-5H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQPPMIPWPFTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Synthesis of Tetrahydrobenzo[d]thiazole: This moiety can be prepared by the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Coupling Reaction: The final step involves coupling the pyrazole and tetrahydrobenzo[d]thiazole intermediates with picolinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Key Structural Features and Reactivity

The molecule combines a pyrazole ring, tetrahydrobenzo[d]thiazole, and a picolinamide scaffold. Key reactive sites include:

  • Pyrazole C4 position : Susceptible to electrophilic substitution (e.g., alkylation, acylation).

  • Thiazole NH group : Potential for nucleophilic reactions (e.g., alkylation, Schiff base formation).

  • Picolinamide carbonyl : May participate in hydrogen bonding or coordination chemistry.

2.1. Formation of Pyrazole-Thiazole Hybrids

Patents (WO2022140290A1 , US8436001B2 ) outline methods for synthesizing pyrazole-tethered thiazoles:

  • Cyclocondensation : Reaction of hydrazine derivatives with diketones or aldehydes to form pyrazole rings.

  • Coupling reactions : Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling for aryl-aryl bond formation.

Example :

text
Ethyl 2-chloro-3-oxobutanoate + pyrazolin-N-thioamide → Thiazole-pyrazole hybrid (yield: 77–90%) [1].

2.2. Picolinamide Functionalization

Pyridine-2-carboxamide derivatives are typically synthesized via:

  • Amide coupling : Activation of picolinic acid with EDC/HOBt, followed by reaction with amines.

  • Metal-catalyzed cross-coupling : Introduction of substituents at the pyridine ring’s C4 position .

Hypothetical Reaction Scheme

Based on analogous syntheses ( ):

  • Step 1 : Synthesis of 4-(1H-pyrazol-1-yl)picolinic acid via Suzuki coupling of picolinic acid boronic ester with pyrazole halides.

  • Step 2 : Activation of the carboxylic acid (e.g., using thionyl chloride) to form an acyl chloride.

  • Step 3 : Amidation with 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine.

Proposed Reaction :

text
4-(1H-pyrazol-1-yl)picolinic acid + SOCl₂ → Acyl chloride Acyl chloride + 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine → Target compound

Challenges and Research Gaps

  • Regioselectivity : Controlling substitution on the pyrazole ring (N1 vs. C4) requires optimized conditions.

  • Solubility : Hydrophobic tetrahydrobenzothiazole may necessitate formulation studies.

Comparative Data for Analogues

Compound ClassSynthetic YieldBiological ActivitySource
Pyrazolin-N-thioamide-thiazoles77–90%Anticancer (GI<sub>50</sub> = 0.127–0.560 µM)
Triazolo-thiadiazines84–87%Tubulin polymerization inhibition

Scientific Research Applications

4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural-Activity Relationships (SAR)

  • Pyrazole vs. Triazole Substitution: Replacement of the pyrazole in the target compound with a triazole (as in derivatives) reduces steric bulk but may alter electron density, affecting binding to hydrophobic pockets. For instance, triazole derivatives showed superior activity against melanoma (LOX IMVI, GP = 62.25%) compared to pyrazole analogues .
  • Tetrahydrobenzo[d]thiazole vs.
  • Picolinamide vs. Benzamide Linkers : The picolinamide group in the target compound introduces a nitrogen atom at the ortho position, which may facilitate metal coordination or hydrogen bonding absent in benzamide-based analogues like Example 31 .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity: The tetrahydrobenzo[d]thiazole moiety increases logP values, suggesting improved blood-brain barrier penetration compared to non-saturated thiazole derivatives.
  • Solubility : The pyrazole-picolinamide scaffold may confer better aqueous solubility than triazole-carboxylic acid derivatives, which require formulation optimization for in vivo use .

Research Findings and Clinical Relevance

  • However, its exact mechanism (e.g., kinase inhibition vs. DNA intercalation) remains uncharacterized .
  • Synthetic Feasibility : The target compound’s synthesis likely follows protocols similar to Example 31 (WO 2012/006202), involving Ullmann coupling for pyrazole-thiazole linkage and amide bond formation via carbodiimide chemistry .

Biological Activity

4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H16N4S\text{C}_{15}\text{H}_{16}\text{N}_4\text{S}

This molecular formula indicates the presence of a pyrazole ring and a thiazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds with similar structures have shown efficacy against BRAF(V600E) mutations in melanoma cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-715.2
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideA54912.8

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have demonstrated anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism often involves the suppression of NF-kB signaling pathways .

Table 2: Anti-inflammatory Activity

Compound NameEffect ObservedConcentration (µM)Reference
This compoundInhibition of TNF-α10
Pyrazole derivative XReduction in IL-6 levels20

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Pyrazole derivatives have been shown to possess antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential enzymes .

Table 3: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for key enzymes involved in cell proliferation and inflammation.
  • Receptor Modulation : These compounds may interact with various receptors (e.g., TNF receptors) to modulate signaling pathways.
  • DNA Interaction : Some studies suggest that pyrazole compounds can intercalate into DNA or affect its replication processes.

Case Studies

Several case studies illustrate the therapeutic potential of this compound class:

  • Breast Cancer Treatment : In vitro studies showed that certain pyrazole derivatives significantly inhibited the growth of MCF-7 breast cancer cells when combined with standard chemotherapy agents like doxorubicin .
  • Inflammatory Disease Models : In animal models of inflammation, compounds similar to this compound reduced symptoms and markers of inflammation effectively compared to control groups .

Q & A

Basic: What are the standard synthetic routes for synthesizing 4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling the picolinamide core with functionalized heterocyclic moieties. A general procedure includes refluxing intermediates in ethanol under controlled conditions, followed by recrystallization from DMF-EtOH mixtures to improve purity . Optimization can be achieved via statistical Design of Experiments (DoE) , which reduces trial-and-error by systematically varying parameters (e.g., solvent polarity, temperature, stoichiometry) to maximize yield and minimize side reactions . For instance, reaction path searches using quantum chemical calculations can predict optimal conditions, while experimental feedback refines computational models .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound and confirming its structural integrity?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns on the pyrazole and tetrahydrobenzothiazole rings.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography : To resolve stereochemical ambiguities in the tetrahydrobenzothiazole moiety.
    Post-reaction analysis should prioritize solvent selection (e.g., deuterated DMSO for NMR solubility) and temperature control to stabilize reactive intermediates .

Advanced: How can computational chemistry (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular Docking : Screens derivatives against target proteins (e.g., kinases, enzymes) to prioritize synthesis based on binding affinity.
  • Reactivity Simulations : Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation, accelerating derivative design .

Advanced: How should researchers resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?

Answer:

  • Comparative Structural Analysis : Compare the compound’s activity to structurally similar analogs (e.g., pyrazole-thiazole hybrids with known anticancer or antimicrobial profiles) to identify SAR trends .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to assess variability in biological replicates and isolate confounding factors (e.g., solvent effects, cell line differences) .
  • Mechanistic Studies : Use techniques like fluorescence polarization or surface plasmon resonance to validate target engagement across models .

Advanced: What methodologies are recommended for scaling up synthesis while maintaining yield and purity?

Answer:

  • Reactor Design : Utilize continuous-flow reactors to improve heat/mass transfer and reduce side reactions, particularly for exothermic steps in heterocycle formation .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to track intermediate formation and adjust parameters dynamically .
  • Separation Optimization : Leverage membrane technologies or centrifugal partition chromatography for high-purity isolation of polar byproducts .

Advanced: How can researchers address challenges in solubility and bioavailability during preclinical development?

Answer:

  • Co-Crystallization : Screen co-formers (e.g., carboxylic acids) to enhance aqueous solubility without altering bioactivity.
  • Lipid-Based Formulations : Use nanoemulsions or liposomes to improve intestinal absorption.
  • In Silico Profiling : Tools like ADMET predictors can flag pharmacokinetic liabilities early, guiding structural modifications (e.g., adding hydrophilic substituents) .

Advanced: What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify cellular targets .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries can reveal synthetic lethal interactions or resistance mechanisms.
  • Metabolomics : Track downstream metabolic changes via LC-MS to map pathway perturbations .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for steps involving volatile solvents (e.g., ethanol, DMF).
  • Waste Management : Segregate halogenated byproducts (e.g., from chlorinated intermediates) for proper disposal .

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